

Application Note: Activation and Coupling Protocols for H-His(Trt)-Otbu HCl

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Compound of Interest

Compound Name: *H-His(Trt)-Otbu HCl*

CAS No.: 218938-68-2

Cat. No.: B1466405

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Abstract & Scope

This guide details the "activation" of **H-His(Trt)-Otbu HCl**, a critical building block in convergent peptide synthesis and solution-phase chemistry. In this context, "activation" refers to the controlled neutralization (free-basing) of the hydrochloride salt to liberate the nucleophilic

-amine without compromising the optical purity of the Histidine residue.

Histidine is uniquely prone to racemization due to the basicity of its imidazole side chain. While the Trityl (Trt) group provides steric shielding, improper handling of the HCl salt during neutralization can still lead to epimerization. This protocol outlines the In-Situ Neutralization strategy, which is superior to extractive methods for maintaining chiral integrity.

Technical Background: The Challenge of Histidine The Molecule[1][2][3]

- Component: **H-His(Trt)-Otbu HCl**[1]
- Role: Amine Component (Nucleophile)[2]

- Protecting Groups:
 - -Trityl (Trt): Protects the imidazole ring.[3] Crucially, it is placed on the -nitrogen (N) to sterically hinder the -nitrogen (N), preventing it from acting as an intramolecular base that abstracts the -proton (the primary cause of racemization).
 - tert-butyl ester (Otbu): Protects the C-terminus, orthogonal to Fmoc/Z groups, removable by acid (TFA).

The "Activation" Mechanism (Salt Neutralization)

The HCl salt form stabilizes the amine during storage but renders it non-nucleophilic. To participate in peptide bond formation, the ammonium species (

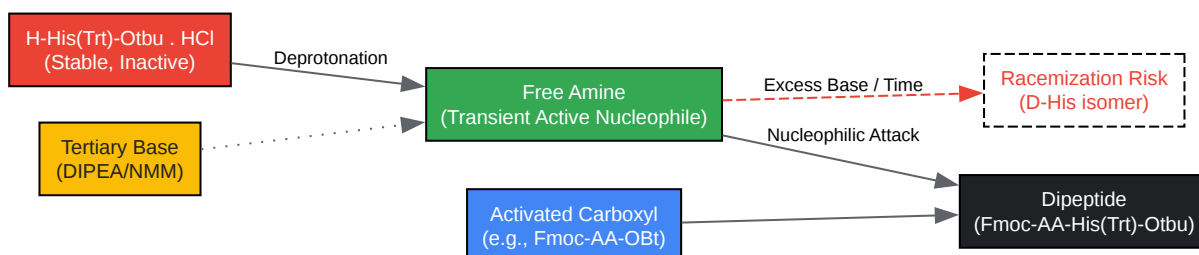
) must be deprotonated to the free amine (

).

The Risk: If the free amine is generated in the absence of an electrophile (coupling partner), or in the presence of excess base, the risk of racemization increases. The imidazole ring, even with Trt protection, can facilitate proton abstraction if high temperatures or strong bases are used.

Visualizing the Pathway

The following diagram illustrates the safe activation pathway utilizing In-Situ Neutralization.



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Figure 1: Activation pathway showing the transition from stable salt to active nucleophile. Note the competing risk of racemization if the free amine is left unreacted.

Critical Reaction Parameters

Solvent Selection

Solubility of the HCl salt is distinct from the free amine.

- Preferred: DMF (Dimethylformamide) or NMP. These dissolve both the polar HCl salt and the organic protected peptide segments.
- Avoid: DCM (Dichloromethane) alone often fails to fully dissolve the HCl salt, leading to heterogeneous neutralization and "clumping." A DCM/DMF mixture (1:1) is acceptable if solubility permits.

Base Selection (The Activator)

The choice of base dictates the rate of neutralization and the risk of side reactions.

Base	Role	Recommendation	Notes
DIPEA (Diisopropylethylamine)	Primary Neutralizer	Highly Recommended	Sterically hindered; minimizes nucleophilic attack on activated esters.
NMM (N-Methylmorpholine)	Alternative	Recommended	Weaker base (pKa ~7.4) than DIPEA; often safer for minimizing racemization in extremely sensitive couplings.
TEA (Triethylamine)	Neutralizer	Avoid	Less sterically hindered; can react with active esters; higher racemization risk.
Pyridine	Solvent/Base	Avoid	Too weak for rapid neutralization; unpleasant odor.

Stoichiometry

- Standard Coupling: 1.0 eq Base is required solely to neutralize the HCl attached to the His.
- Total Base Calculation:

If using pre-activated species (e.g., OSu esters), only 1.0 eq for the His-HCl is needed.

Experimental Protocols

Protocol A: In-Situ Neutralization (Recommended)

Best for minimizing racemization and handling ease.

Reagents:

- **H-His(Trt)-Otbu HCl** (1.0 eq)
- Fmoc-Amino Acid-OH (1.0 - 1.1 eq)
- Coupling Reagent (e.g., HBTU, HATU, or DIC/HOBt) (1.0 - 1.1 eq)
- DIPEA (Diisopropylethylamine)
- DMF (Anhydrous)

Step-by-Step:

- Preparation of Electrophile: Dissolve the Fmoc-Amino Acid-OH and Coupling Reagent (e.g., HBTU) in DMF. Add 1.0 eq of DIPEA to activate the carboxyl group. Allow to react for 2-3 minutes to form the active ester. (Note: If using DIC/HOBt, base is not needed for this step, but activation takes ~15-20 mins).
- Preparation of Nucleophile (The His Salt): In a separate vessel, dissolve **H-His(Trt)-Otbu HCl** in minimal DMF. Crucial: Do not add base to this solution yet. Keep it as the stable salt until the moment of coupling.
- Coupling (The "Activation"): Add the His-salt solution to the Activated Carboxyl solution. Immediately add 1.0 eq of DIPEA (relative to the His-HCl). Rationale: This neutralizes the HCl in the presence of the active ester, ensuring the free amine reacts immediately to form the peptide bond rather than sitting free and racemizing.
- Reaction Monitoring: Stir at Room Temperature (20-25°C). Monitor by HPLC or TLC. Reaction is typically complete in 30-60 minutes.
- Workup: Dilute with Ethyl Acetate, wash with 5% NaHCO₃, Water, and Brine. Dry over MgSO₄.

Protocol B: Extractive Free-Basing (Alternative)

Use only if the coupling reaction is sensitive to any traces of amine salts or if using carbodiimide chemistry without additives.

- Suspend **H-His(Trt)-Otbu HCl** in DCM (or Ethyl Acetate).

- Add an equal volume of saturated aqueous NaHCO₃.
- Shake vigorously in a separatory funnel until the solid dissolves (the free amine partitions into the organic layer).
- Separate layers. Extract aqueous layer once more with DCM.
- Combine organic layers, dry over Na₂SO₄ (Sodium Sulfate), and filter.
- Concentrate immediately and use in the coupling reaction. Warning: Do not store the free amine oil; it is less stable than the HCl salt.

Troubleshooting & Optimization

Racemization Control

If chiral analysis (Chiral HPLC) shows D-His formation:

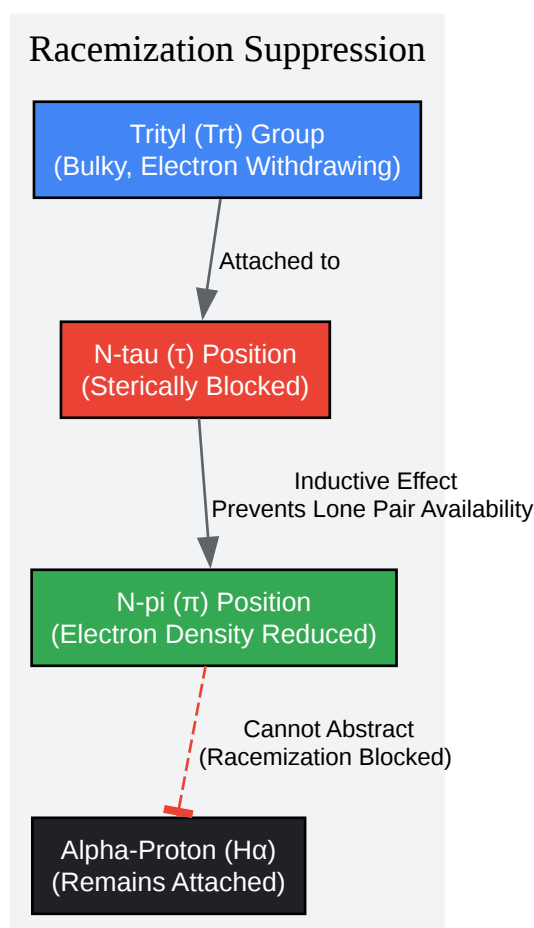
- Switch Base: Change from DIPEA to NMM (N-Methylmorpholine) or TMP (2,4,6-Trimethylpyridine/Collidine). These weaker bases reduce proton abstraction at the α -carbon.
- Reduce Temperature: Perform the neutralization and coupling at 0°C.
- Check Reagents: Ensure the **H-His(Trt)-Otbu HCl** is high purity. Impurities can catalyze degradation.

Incomplete Coupling

- Check pH: Spot the reaction mixture on wet pH paper. The vapor should be slightly basic (pH 8-9). If acidic, the HCl was not fully neutralized; add small aliquots of DIPEA.
- Solvent Quality: Ensure DMF is amine-free (no dimethylamine smell).

Mechanism of Trityl Protection

The following diagram details why Trt is the preferred protecting group for Histidine to prevent racemization during this activation process.



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Figure 2: Mechanism of Trityl protection.[4] The bulky Trt group on N-tau prevents the N-pi imidazole nitrogen from acting as an intramolecular base, preserving the stereocenter.

References

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